molecular formula C14H19NO5 B079809 Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester CAS No. 13887-60-0

Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester

Cat. No. B079809
CAS RN: 13887-60-0
M. Wt: 281.3 g/mol
InChI Key: FUTJWOQQAQVKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester, also known as URB597, is a fatty acid amide hydrolase (FAAH) inhibitor. It was first synthesized in 2003 by the Italian pharmaceutical company, Organon, and has since been studied for its potential therapeutic uses.

Mechanism Of Action

Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester selectively inhibits FAAH, which is the enzyme responsible for breaking down endocannabinoids. By inhibiting FAAH, Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester increases the levels of endocannabinoids in the body, leading to a range of physiological effects.

Biochemical And Physiological Effects

Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been shown to have a range of biochemical and physiological effects, including analgesic (pain-relieving), anxiolytic (anti-anxiety), and antidepressant effects. It has also been studied for its potential to reduce drug cravings and withdrawal symptoms in addiction.

Advantages And Limitations For Lab Experiments

Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has several advantages for lab experiments, including its selectivity for FAAH and its ability to increase endocannabinoid levels without directly affecting cannabinoid receptors. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research on Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester, including:
1. Further studies on its potential therapeutic uses in pain, anxiety, depression, and addiction.
2. Development of more potent and selective FAAH inhibitors.
3. Studies on the long-term effects of Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester on endocannabinoid levels and physiological processes.
4. Investigation of Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester's potential interactions with other drugs and medications.
5. Exploration of Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester's potential as a tool for studying the endocannabinoid system and its role in various physiological processes.

Synthesis Methods

Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is synthesized through a multi-step process involving the reaction of 4-bromo-2-nitrophenol with 1,4-benzodioxane-2-carboxylic acid, followed by reduction and esterification reactions. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been extensively studied for its potential therapeutic uses in various conditions, including pain, anxiety, depression, and addiction. It works by inhibiting the breakdown of endocannabinoids, which are natural compounds in the body that regulate pain, mood, and other physiological processes.

properties

CAS RN

13887-60-0

Product Name

Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester

Molecular Formula

C14H19NO5

Molecular Weight

281.3 g/mol

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate

InChI

InChI=1S/C14H19NO5/c1-2-7-15-14(17)19-8-10(16)13-9-18-11-5-3-4-6-12(11)20-13/h3-6,10,13,16H,2,7-9H2,1H3,(H,15,17)

InChI Key

FUTJWOQQAQVKAN-UHFFFAOYSA-N

SMILES

CCCNC(=O)OCC(C1COC2=CC=CC=C2O1)O

Canonical SMILES

CCCNC(=O)OCC(C1COC2=CC=CC=C2O1)O

Origin of Product

United States

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